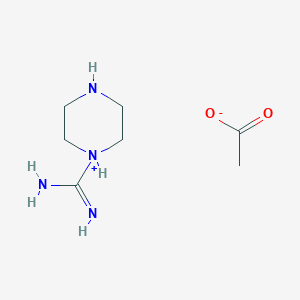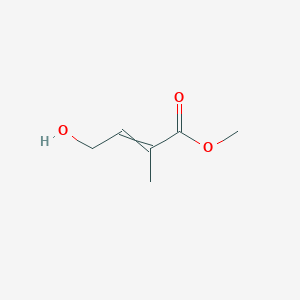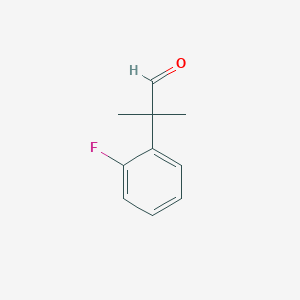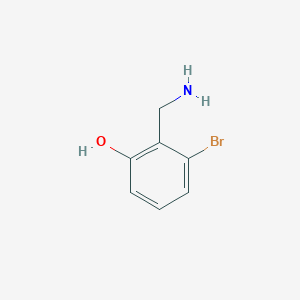![molecular formula C10H22O3Si B11723048 [(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol](/img/structure/B11723048.png)
[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol is a compound that features an oxirane ring (epoxide) and a tert-butyldimethylsilyl (TBS) protecting group. This compound is of interest in organic synthesis due to its unique reactivity and the protective nature of the TBS group, which can be selectively removed under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The oxirane ring can be introduced via an epoxidation reaction using reagents like m-chloroperbenzoic acid (m-CPBA) or other peracids.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale protection and epoxidation reactions under controlled conditions to ensure high yield and purity. Flow microreactor systems may be employed to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: The TBS group can be selectively removed using fluoride ions (e.g., tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: m-CPBA for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the oxirane ring.
Substitution: Tetrabutylammonium fluoride (TBAF) for deprotection of the TBS group.
Major Products
Diols: From oxidation of the oxirane ring.
Alcohols: From reduction of the oxirane ring.
Hydroxyl Compounds: From deprotection of the TBS group.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and protective group make it valuable in multi-step organic syntheses.
Biology and Medicine
In synthetic glycobiology, [(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol can act as both an aldol donor and acceptor, facilitating the production of complex carbohydrates .
Industry
The compound’s protective group and reactivity are leveraged in the production of pharmaceuticals and fine chemicals, where selective reactions are crucial.
Wirkmechanismus
The compound exerts its effects primarily through the reactivity of the oxirane ring and the protective nature of the TBS group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form diols or other derivatives. The TBS group protects hydroxyl functionalities during multi-step syntheses and can be removed under mild conditions using fluoride ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and acts as both an aldol donor and acceptor.
tert-Butyldimethylsilyl-protected alcohols: Commonly used in organic synthesis for protecting hydroxyl groups.
Uniqueness
[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol is unique due to its combination of an oxirane ring and a TBS protecting group, which allows for selective reactions and protection of sensitive functionalities during complex syntheses.
Eigenschaften
Molekularformel |
C10H22O3Si |
|---|---|
Molekulargewicht |
218.36 g/mol |
IUPAC-Name |
[(2R,3S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)12-7-9-8(6-11)13-9/h8-9,11H,6-7H2,1-5H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
GQXMFAIYVGQEJP-BDAKNGLRSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@H](O1)CO |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1C(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722983.png)







![2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11723054.png)

